4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide
Description
Properties
IUPAC Name |
4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c19-28(25,26)14-7-5-13(6-8-14)20-17(23)4-1-11-22-18(24)10-9-15(21-22)16-3-2-12-27-16/h2-3,5-10,12H,1,4,11H2,(H,20,23)(H2,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXGTIAHHFPSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenyl)butanamide is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 394.43 g/mol. The structure features a furan ring, a pyridazinone moiety, and a sulfonamide group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O5S |
| Molecular Weight | 394.43 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1021037-42-2 |
Biological Activities
Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory properties. Below are detailed insights into its biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures to this compound possess strong antimicrobial properties. For example, derivatives containing furan and pyridazine rings have been reported to inhibit bacterial growth effectively.
A recent study evaluated the compound against various microbial strains, demonstrating notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several in vitro studies. It has shown efficacy against multiple cancer cell lines, including breast, lung, and colon cancer cells.
Case studies reveal that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been documented. It appears to modulate inflammatory cytokines, reducing levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity is largely attributed to the interaction of the compound with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase, affecting pH regulation in microbial cells.
- Receptor Modulation : The furan and pyridazine moieties can interact with various receptors involved in cell signaling pathways.
Case Studies
- Antimicrobial Evaluation : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related compounds showing promising antimicrobial activity against resistant strains .
- Anticancer Research : A publication in Cancer Letters discussed the anticancer effects observed in vitro, where the compound was found to significantly reduce tumor cell viability .
- Inflammatory Response Study : Research featured in Pharmacology Reports demonstrated that treatment with the compound led to decreased inflammatory markers in a murine model .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
The 4-sulfamoylphenyl moiety differentiates it from analogs like CAS 1021132-75-1 (2-ethylphenyl) and may improve aqueous solubility or sulfonamide-targeted activity (e.g., carbonic anhydrase inhibition) .
Synthetic Pathways: The target compound likely follows synthetic routes similar to , where pyridazinones are alkylated using potassium carbonate in DMF. For example, substituting benzyl bromides with furan-containing reagents could yield the furan-substituted pyridazinone core . In contrast, antipyrine hybrids (e.g., 6e ) require coupling reactions between pyridazinones and antipyrine derivatives, highlighting divergent strategies for functionalization.
Analytical Characterization: The target compound would exhibit characteristic IR absorptions for C=O (pyridazinone at ~1660–1680 cm⁻¹ and amide at ~1640–1660 cm⁻¹), similar to compounds in and . ¹H NMR would show signals for the furan protons (~6.3–7.4 ppm), sulfamoyl aromatic protons (~7.5–7.8 ppm), and butanamide chain protons (~2.0–4.0 ppm), as seen in analogs like CAS 953159-12-1 .
Pharmacological Implications: Compounds with sulfonamide groups (target, CAS 953159-12-1) are often associated with antimicrobial or diuretic activity, whereas antipyrine hybrids (6e ) prioritize anti-inflammatory effects.
Research Findings and Trends
Bioactivity Correlations: Pyridazinones with electron-withdrawing groups (e.g., sulfonamide, trifluoromethoxy) often show enhanced enzyme inhibitory activity compared to electron-donating substituents (e.g., methoxy) .
Synthetic Challenges: Alkylation of pyridazinones () requires precise temperature control (e.g., 5°C) to avoid side reactions, a critical factor in scaling up the target compound’s synthesis .
Future Directions: Comparative studies on solubility and permeability are needed, as the sulfamoyl group in the target compound may enhance solubility over non-polar analogs like CAS 1021132-75-1 . In silico modeling could predict target engagement, leveraging structural data from SHELX-refined analogs () to optimize binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
